8,8'-Bis(((3-fluoro-4-methylphenyl)imino)methyl)-5,5'-diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexaol
Description
This compound is a fluorinated derivative of gossypol, a natural polyphenolic binaphthalene aldehyde isolated from cotton plants (Gossypium spp.) . Gossypol’s core structure (C₃₀H₃₀O₈) features two naphthalene units linked at the 2,2'-positions, with hydroxyl, isopropyl, methyl, and aldehyde substituents . The target compound replaces the aldehyde groups at the 8,8'-positions with iminomethyl moieties bound to 3-fluoro-4-methylphenyl rings, yielding the molecular formula C₄₂H₃₈F₂N₂O₆ and a molecular weight of 704.27 g/mol . This structural modification aims to enhance stability, lipophilicity, and target specificity, leveraging fluorine’s electronegativity to influence binding interactions .
Properties
CAS No. |
6945-73-9 |
|---|---|
Molecular Formula |
C44H42F2N2O6 |
Molecular Weight |
732.8 g/mol |
IUPAC Name |
8-[(3-fluoro-4-methylphenyl)iminomethyl]-2-[8-[(3-fluoro-4-methylphenyl)iminomethyl]-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl]-3-methyl-5-propan-2-ylnaphthalene-1,6,7-triol |
InChI |
InChI=1S/C44H42F2N2O6/c1-19(2)33-27-13-23(7)35(41(51)37(27)29(39(49)43(33)53)17-47-25-11-9-21(5)31(45)15-25)36-24(8)14-28-34(20(3)4)44(54)40(50)30(38(28)42(36)52)18-48-26-12-10-22(6)32(46)16-26/h9-20,49-54H,1-8H3 |
InChI Key |
CSXJGNGPMPASGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC2=C(C(=C(C3=C2C(=C(C(=C3)C)C4=C(C5=C(C=C4C)C(=C(C(=C5C=NC6=CC(=C(C=C6)C)F)O)O)C(C)C)O)O)C(C)C)O)O)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8,8’-Bis(((3-fluoro-4-methylphenyl)imino)methyl)-5,5’-diisopropyl-3,3’-dimethyl-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol involves several key steps. The synthetic route typically begins with the preparation of the binaphthalene core, followed by the introduction of the various substituents through a series of reactions. Common synthetic methods include:
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is often used to form the carbon-carbon bonds between the binaphthalene core and the aryl groups.
Imination Reactions:
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
8,8’-Bis(((3-fluoro-4-methylphenyl)imino)methyl)-5,5’-diisopropyl-3,3’-dimethyl-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8,8’-Bis(((3-fluoro-4-methylphenyl)imino)methyl)-5,5’-diisopropyl-3,3’-dimethyl-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which 8,8’-Bis(((3-fluoro-4-methylphenyl)imino)methyl)-5,5’-diisopropyl-3,3’-dimethyl-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of the target compound with gossypol and related derivatives:
*Predicted using ChemDraw; †Estimated via analogy to fluorinated derivatives.
Key Observations:
- The target compound’s fluorine atoms and iminomethyl groups increase molecular weight and logP compared to gossypol, suggesting improved membrane permeability but reduced aqueous solubility .
- Gossypol acetate’s acetylated hydroxyl groups enhance solubility while retaining the binaphthalene core, a strategy distinct from the target compound’s fluorinated aryl modifications .
- Brominated binaphthols (e.g., ) demonstrate how halogenation at specific positions alters applications, though bromine’s bulkiness contrasts with fluorine’s electronic effects .
Biological Activity
8,8'-Bis(((3-fluoro-4-methylphenyl)imino)methyl)-5,5'-diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexaol is a complex organic compound notable for its unique structural features and potential applications in medicinal chemistry and materials science. This compound contains a binaphthalene core functionalized with various substituents that enhance its biological activity.
Molecular Characteristics
- CAS Number : 6945-73-9
- Molecular Formula : C44H42F2N2O6
- Molecular Weight : 732.8 g/mol
- IUPAC Name : 8-[(3-fluoro-4-methylphenyl)iminomethyl]-2-[8-[(3-fluoro-4-methylphenyl)iminomethyl]-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl]-3-methyl-5-propan-2-ylnaphthalene-1,6,7-triol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions can modulate enzyme activities or receptor functions, influencing pathways such as signal transduction and gene expression regulation. The presence of functional groups such as fluoro and imino enhances its reactivity and binding affinity to biological targets.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds similar to 8,8'-Bis(((3-fluoro-4-methylphenyl)imino)methyl)-5,5'-diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexaol. For instance:
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound 4i | MCF-7 | 2.32 | |
| Compound 4e | HepG2 | 3.13 | |
| Compound H7 | Colon Cancer | Not specified |
These findings suggest that the compound exhibits significant cytotoxicity against breast cancer cells (MCF-7) and liver cancer cells (HepG2), indicating its potential as a therapeutic agent.
Mechanistic Studies
Mechanistic studies have shown that derivatives of this compound can induce apoptosis in cancer cells by altering the Bax/Bcl-2 ratio and activating caspase pathways. For example:
"Compounds 4e and 4i induced a significant increase in the Bax/Bcl-2 ratio in HepG2 and MCF-7 cells" .
This modulation of apoptotic pathways underscores the compound's potential as an anticancer agent.
Synthesis and Derivative Studies
The synthesis of 8,8'-Bis(((3-fluoro-4-methylphenyl)imino)methyl)-5,5'-diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexaol typically involves several key steps:
- Preparation of Binaphthalene Core : Utilizing methods such as Suzuki-Miyaura coupling.
- Introduction of Substituents : Through imination reactions and fluorination techniques.
The versatility in its synthesis allows for the exploration of various derivatives that may enhance biological activity or selectivity.
Case Studies
Several case studies have been conducted on similar compounds that demonstrate the potential of this class of molecules:
- Antitumor Efficacy : A study indicated that modifications on the phenyl ring significantly improved anticancer activity against MCF-7 cells.
- Selectivity Indices : Compounds were tested against normal mammalian Vero cells to assess safety and selectivity; compounds showed weak or no cytotoxic effects on these normal cells compared to their potent activity against cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
